5-Bromothiophene-2-carboxamide
Overview
Description
“5-Bromothiophene-2-carboxamide” is a chemical compound with the CAS Number: 76371-66-9 . It has a molecular weight of 207.07 . The IUPAC name for this compound is 5-bromo-1H-1lambda3-thiophene-2-carboxamide .
Synthesis Analysis
The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are related to this compound, has been observed via a Suzuki cross-coupling reaction .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2,9H, (H2,7,8) . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters has been observed .
Physical and Chemical Properties Analysis
Scientific Research Applications
Spasmolytic Activity and Computational Studies :
- A study conducted by Rasool et al. (2020) involved the synthesis of novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid. These compounds showed significant spasmolytic effects, with one compound exhibiting an outstanding spasmolytic effect. Additionally, the study used density functional theory (DFT) calculations to analyze the structural and electronic properties of these compounds, which contributed to understanding their reactivity and stability (Rasool et al., 2020).
Synthesis of Pyrazole Amides and Computational Analysis :
- Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, starting from 5-Bromothiophene carboxylic acid. The study focused on structural features, non-linear optical (NLO) properties, and computed NMR data, which showed significant agreement with experimental results. This research highlights the potential of these compounds in various applications, including materials science (Kanwal et al., 2022).
Palladium-Catalysed Direct Heteroarylations :
- Fu et al. (2012) discovered that methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate can be used effectively in palladium-catalysed direct arylation of heteroaromatics. This approach allows the formation of biheteroaryls in high yields, showing the utility of 5-Bromothiophene-2-carboxamide derivatives in organic synthesis (Fu et al., 2012).
Antibacterial and Antifungal Properties :
- Sharma et al. (2022) explored the synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which demonstrated good antibacterial and antifungal activity. This study suggests potential pharmaceutical applications for these compounds (Sharma et al., 2022).
Electronic and Nonlinear Optical Properties :
- Ahmad et al. (2021) synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and studied their electronic and nonlinear optical properties through DFT calculations. This study provides insights into the potential use of these compounds in material sciences and optoelectronics (Ahmad et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 5-Bromothiophene-2-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound with diverse applications in organic synthesis and material chemistry .
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its precise mode of action. As a thiophene derivative, this compound might interact with its targets through various chemical reactions such as nucleophilic substitution, coupling, and cyclization . These reactions could introduce different functional groups and conformations, potentially altering the activity of the target molecules .
Biochemical Pathways
Thiophene derivatives are known to participate in a wide range of reactions, potentially affecting various biochemical pathways . .
Result of Action
Thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other interacting molecules, and temperature . .
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromothiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent and selective inhibitors for BCATm, a mitochondrial branched-chain aminotransferase . The compound binds to the active site of BCATm via multiple hydrogen bond and van der Waals interactions .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, when used as a BCATm inhibitor, it can influence cell function by altering the levels of branched-chain amino acids in the cell
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its biochemical properties. As a BCATm inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transamination of branched-chain amino acids . This interaction is facilitated by the compound’s unique structure, which allows for multiple points of contact with the enzyme .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-established. Given its role as a BCATm inhibitor, it may be involved in the metabolism of branched-chain amino acids
Properties
IUPAC Name |
5-bromothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEMDMUNZYLWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345593 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76371-66-9 | |
Record name | 5-bromothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 76371-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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